molecular formula C19H21NO B15229454 Adamantan-1-yl(1H-indol-3-yl)methanone

Adamantan-1-yl(1H-indol-3-yl)methanone

Cat. No.: B15229454
M. Wt: 279.4 g/mol
InChI Key: ZCNXGJBPCOLGDS-UHFFFAOYSA-N
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Description

Adamantan-1-yl(1H-indol-3-yl)methanone is a synthetic compound that combines the structural features of adamantane and indole. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while indole is a heterocyclic aromatic organic compound with significant biological activity. The fusion of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-yl(1H-indol-3-yl)methanone typically involves the reaction of adamantane derivatives with indole derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where adamantane is reacted with indole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: Adamantan-1-yl(1H-indol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Adamantan-1-yl(1H-indol-3-yl)methanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Adamantan-1-yl(1H-indol-3-yl)methanone stands out due to its unique combination of adamantane and indole structures, providing a balance of stability and biological activity. Its ability to undergo various chemical reactions and its diverse applications in research and industry further highlight its uniqueness .

Properties

IUPAC Name

1-adamantyl(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c21-18(16-11-20-17-4-2-1-3-15(16)17)19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,20H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNXGJBPCOLGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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